

Derivatives of 7-Chloro-5-iodo-8-quinolinol and their potential applications

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 7-Chloro-5-iodo-8-quinolinol

CAS No.: 35048-13-6

Cat. No.: B8774825

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Advanced Therapeutics: 7-Chloro-5-iodo-8-quinolinol (Clioquinol) Scaffolds

Executive Summary

The pharmacological landscape of **7-Chloro-5-iodo-8-quinolinol** (Clioquinol, CQ) has undergone a radical transformation. Once relegated to history due to the SMON (Subacute Myelo-Optico-Neuropathy) crisis of the 1970s, the 8-hydroxyquinoline (8-HQ) scaffold has re-emerged as a "privileged structure" in modern drug discovery.

This resurgence is driven by the scaffold's unique ability to act as a metal ionophore rather than a simple chelator. Unlike traditional chelators that strip metals from the system, CQ and its derivatives (such as PBT2) restore intracellular metal homeostasis (Zn^{2+} , Cu^{2+}) and inhibit the ubiquitin-proteasome system (UPS). This dual mechanism positions these compounds as potent candidates for treating neurodegenerative disorders (Alzheimer's, Huntington's) and solid malignancies (prostate, breast, leukemia).

This guide provides a rigorous technical analysis of the chemical architecture, synthetic pathways, and therapeutic mechanisms of CQ derivatives, designed for researchers requiring actionable, field-proven data.

Chemical Architecture & Structural Logic

The efficacy of **7-Chloro-5-iodo-8-quinolinol** stems from its bidentate coordination geometry. The phenolic oxygen (C8) and the quinoline nitrogen (N1) form a chelation pocket capable of binding transition metals (Cu, Zn, Fe) with high affinity.

Structural Activity Relationship (SAR)

- **Halogenation (C5 & C7):** The electron-withdrawing nature of the Chlorine (C5) and Iodine (C7) atoms lowers the pKa of the phenolic hydroxyl group (approx. pKa ~7.0 vs. 9.9 for unsubstituted 8-HQ). This ensures a significant fraction of the molecule exists in the deprotonated, metal-binding anionic form at physiological pH.
- **Lipophilicity:** The halogen substituents significantly increase lipophilicity (logP ~3.5), facilitating rapid Blood-Brain Barrier (BBB) penetration—a critical requirement for neurodegenerative therapeutics.
- **Mannich Base Modifications:** Functionalization at the C7 position (via Mannich reaction) or C2 position (as seen in PBT2) allows for the modulation of solubility and metal-binding kinetics, reducing off-target toxicity.

Comparative Structures

The following diagram illustrates the structural evolution from the core 8-HQ scaffold to CQ and the second-generation derivative PBT2.



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Figure 1: Structural evolution of 8-Hydroxyquinoline derivatives.

Pharmacological Mechanisms[1][2]

The therapeutic potency of CQ derivatives relies on two distinct but interconnected mechanisms: Metal Ionophoric Activity and Proteasome Inhibition.

The "Trojan Horse" Mechanism (Proteasome Inhibition)

In oncology, CQ acts as a copper ionophore. It binds extracellular copper, transports it across the cell membrane, and releases it intracellularly. This surge in intracellular copper inhibits the 20S proteasome (specifically the chymotrypsin-like activity), leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells.

Neuroprotection & Metallostasis

In Alzheimer's Disease (AD), Zinc and Copper are sequestered in Amyloid-beta (A β) plaques, promoting aggregation and oxidative stress. CQ and PBT2 solubilize these plaques by redistributing the metals back into the neurons (metallostasis), thereby activating neuroprotective signaling pathways (e.g., PI3K/Akt).



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Figure 2: Dual mechanism of action: Proteasome inhibition in oncology and metallostasis in neurodegeneration.

Experimental Protocols

Synthesis of 7-Substituted Mannich Base Derivatives

Objective: Synthesis of a 7-((dialkylamino)methyl)-5-chloro-8-quinolinol derivative. This protocol utilizes the "modified Mannich reaction" suitable for the electron-rich 8-HQ ring.

Reagents:

- 5-Chloro-8-hydroxyquinoline (1.0 eq)^[1]
- Secondary Amine (e.g., Morpholine or Piperidine) (1.2 eq)
- Paraformaldehyde (1.2 eq)
- Ethanol (Absolute)

Protocol:

- Preparation: Dissolve 5-Chloro-8-hydroxyquinoline (5 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

- Addition: Add the secondary amine (6 mmol) to the solution.
- Activation: Add paraformaldehyde (6 mmol) slowly to the mixture. Note: Paraformaldehyde depolymerizes in situ to generate formaldehyde.
- Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–12 hours. Monitor progress via TLC (Mobile phase: DCM/Methanol 95:5).
- Workup: Cool the mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If no precipitate forms, evaporate the solvent under reduced pressure.
- Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.
- Validation: Confirm structure via ¹H-NMR (look for singlet at ~3.8-4.0 ppm corresponding to the Ar-CH₂-N methylene bridge).

Biological Assay: Proteasome Inhibition (In Vitro)

Objective: Quantify the inhibition of the 20S proteasome chymotrypsin-like activity.

Materials:

- Purified 20S Proteasome (Human erythrocytes)
- Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin)
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT.

Protocol:

- Incubation: Incubate 20S proteasome (0.5 µg) with varying concentrations of the CQ derivative (0.1 – 50 µM) and Copper(II) chloride (10 µM) in assay buffer for 30 minutes at 37°C. Control: CQ alone (no copper) to verify copper-dependency.
- Substrate Addition: Add Suc-LLVY-AMC substrate (final concentration 50 µM).

- Measurement: Monitor fluorescence release (AMC) kinetically for 60 minutes (Ex: 380 nm, Em: 460 nm).
- Analysis: Calculate IC₅₀ values based on the initial linear reaction velocity.

Therapeutic Applications & Data

Comparative Efficacy Table

The following table summarizes the activity of CQ derivatives across different therapeutic areas.



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Toxicology & Safety (The SMON Context)

The historical withdrawal of Clioquinol was due to SMON, a neurotoxic syndrome linked to B12 deficiency and zinc chelation in the gut.

- Modern Mitigation: Second-generation derivatives like PBT2 are designed to be less toxic by altering the halogenation pattern (removing iodine) and optimizing the metal-binding affinity (Kd) to prevent systemic metal depletion while maintaining ionophoric activity in the brain.
- Safety Protocol: All experimental designs must include monitoring of systemic Zn/Cu levels and Vitamin B12 status.

References

- Schimmer, A. D., et al. (2012). "A phase I study of the metal ionophore clioquinol in patients with advanced hematologic malignancies." *Clinical Lymphoma, Myeloma & Leukemia*. [Link](#)
- Crouch, P. J., et al. (2011).[3] "Mechanisms of toxicity and therapeutic potential of the Alzheimer's disease drug PBT2." *Journal of Neurochemistry*. [Link](#)
- Chen, D., et al. (2007). "Clioquinol, a therapeutic agent for Alzheimer's disease, has proteasome-inhibitory, androgen receptor-suppressing, apoptosis-inducing, and antitumor activities in human prostate cancer cells and xenografts." *Cancer Research*. [Link](#)
- Oliveri, V. (2022).[4] "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases." *Journal of Medicinal Chemistry*. [Link](#)
- PubChem. "**7-Chloro-5-iodo-8-quinolinol** (Clioquinol) Compound Summary." [Link](#)
- Adlard, P. A., et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Aβeta." *Neuron*. [Link](#)

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Sources

- 1. 7-Chloro-5-iodo-8-quinolinol | C₉H₅ClIINO | CID 141944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. alzforum.org [alzforum.org]
- 4. Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca | MDPI [mdpi.com]
- To cite this document: BenchChem. [Derivatives of 7-Chloro-5-iodo-8-quinolinol and their potential applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8774825#derivatives-of-7-chloro-5-iodo-8-quinolinol-and-their-potential-applications>]

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